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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-1-butene

Cat. No.: B100662 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic

Resonance (NMR) spectroscopic data for the compound 4-(4-Bromophenyl)-1-butene. This

document is intended for researchers, scientists, and professionals in the field of drug

development and organic chemistry, offering a comprehensive resource for the characterization

of this compound.

Core Data Presentation
The following tables summarize the quantitative 1H and 13C NMR spectroscopic data for 4-(4-
Bromophenyl)-1-butene.

Table 1: 1H NMR Data for 4-(4-Bromophenyl)-1-butene (400 MHz, CDCl3)[1]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.32 d 8.4 2H Ar-H

6.98 d 8.0 2H Ar-H

5.88-5.76 m - 1H =CH

5.06-4.96 m - 2H =CH2

2.68 t 7.2 2H Ar-CH2

2.38-2.30 m - 2H -CH2-

d = doublet, t = triplet, m = multiplet

Table 2: 13C NMR Data for 4-(4-Bromophenyl)-1-butene (100 MHz, CDCl3)[1]

Chemical Shift (δ) ppm Assignment

132.11 C

132.06 C

131.54 CH

130.92 CH

130.49 CH

115.77 CH2

110.25 C

35.75 CH2

35.20 CH2

Experimental Protocols
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The following section outlines a general methodology for the acquisition of 1H and 13C NMR

spectra, based on standard laboratory practices.

Sample Preparation:

Approximately 5-10 mg of purified 4-(4-Bromophenyl)-1-butene is dissolved in about 0.5-

0.7 mL of deuterated chloroform (CDCl3).

The solution is transferred to a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz.

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution

and line shape.

For 1H NMR:

A standard pulse-acquire sequence is used.

The spectral width is set to encompass all proton signals (e.g., 0-10 ppm).

A sufficient number of scans (e.g., 16-32) are acquired to ensure a good signal-to-noise

ratio.

A relaxation delay of 1-5 seconds is employed between scans.

For 13C NMR:

A proton-decoupled pulse sequence is utilized to simplify the spectrum and enhance

sensitivity.

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-

150 ppm).
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A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural

abundance of the 13C isotope.

A relaxation delay of 2-5 seconds is used.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain

the frequency-domain spectrum.

The resulting spectrum is phased and baseline corrected.

The chemical shifts of the peaks are referenced to the internal standard (TMS).

For 1H NMR spectra, the signals are integrated to determine the relative number of protons.

The multiplicity and coupling constants are also determined.

Visualization of Molecular Structure and NMR
Workflow
The following diagrams illustrate the chemical structure of 4-(4-Bromophenyl)-1-butene with

assigned proton and carbon atoms, and a generalized workflow for NMR analysis.

Caption: Molecular structure of 4-(4-Bromophenyl)-1-butene with NMR assignments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b100662?utm_src=pdf-body
https://www.benchchem.com/product/b100662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh Compound

Dissolve in CDCl3

Transfer to NMR Tube

Insert Sample into Spectrometer

Tune and Shim

Acquire 1H & 13C Spectra

Fourier Transform

Phase and Baseline Correction

Reference to TMS

Integrate & Analyze

Click to download full resolution via product page

Caption: Generalized workflow for NMR spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b100662?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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